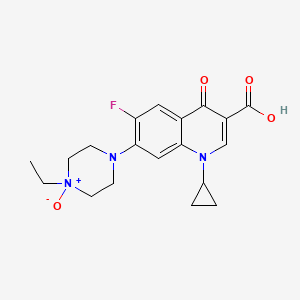

1-Cyclopropyl-7-(4-ethyl-4-oxido-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

Description

1-Cyclopropyl-7-(4-ethyl-4-oxido-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is a fluoroquinolone derivative characterized by a cyclopropyl group at position 1, a fluorine atom at position 6, and a modified piperazinyl substituent at position 6. The unique structural feature of this compound is the 4-ethyl-4-oxido (N-oxide) group on the piperazine ring, which distinguishes it from other fluoroquinolones like enrofloxacin and ciprofloxacin . This modification is hypothesized to enhance solubility, alter charge distribution, and influence antibacterial efficacy by affecting interactions with bacterial targets such as DNA gyrase and topoisomerase IV .

Properties

CAS No. |

185460-67-7 |

|---|---|

Molecular Formula |

C19H22FN3O4 |

Molecular Weight |

375.4 g/mol |

IUPAC Name |

1-cyclopropyl-7-(4-ethyl-4-oxidopiperazin-4-ium-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C19H22FN3O4/c1-2-23(27)7-5-21(6-8-23)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-22(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,25,26) |

InChI Key |

YGBYEXPGFQCERP-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+]1(CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Key Intermediate)

This intermediate is critical as it contains the quinoline core with the cyclopropyl and fluoro substituents and a reactive 7-chloro group for subsequent substitution.

- Starting Materials: 2,4-dichloro-5-fluorobenzoyl chloride and cyclopropyl-substituted aniline derivatives.

-

- Diazotization of 2,4-dichloro-5-methylaniline followed by conversion to triazene intermediates.

- Cyclization in polar aprotic solvents such as N,N-dimethylformamide or dimethyl sulfoxide at elevated temperatures (80–180 °C).

- Use of bases like potassium carbonate or sodium carbonate to facilitate cyclization.

- Ester hydrolysis under acidic or basic conditions to yield the carboxylic acid functionality.

Reaction Conditions: Temperatures range from 60 to 180 °C; pressures can be atmospheric to elevated (up to 10 bar) to optimize yields.

Substitution of 7-Chloro with 4-Ethyl-4-oxido-1-piperazine

- Nucleophilic substitution is performed by reacting the 7-chloro intermediate with 4-ethyl-4-oxido-1-piperazine.

- Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or sulfolane are preferred due to their ability to dissolve both reactants and withstand high temperature.

- Temperature: Heating at 130–140 °C for 2 hours is typical.

- Molar Ratios: Typically, 1 to 4 moles of the piperazine derivative per mole of the quinoline intermediate are used, with 2–3 moles being optimal.

- Workup: Removal of solvent under reduced pressure, followed by precipitation in water, filtration, washing, and vacuum drying.

Alkylation of Piperazine Nitrogen (if required)

- In some synthetic routes, the piperazine nitrogen is alkylated post-substitution using alkyl halides (e.g., ethyl iodide).

- This step is carried out in polar solvents under mild heating conditions.

- The reaction proceeds via nucleophilic substitution on the piperazine nitrogen.

Reaction Schemes and Data Table

| Step | Reactants | Conditions | Solvent | Temperature (°C) | Pressure (bar) | Notes |

|---|---|---|---|---|---|---|

| 1 | 2,4-dichloro-5-fluorobenzoyl chloride + cyclopropyl aniline derivatives | Diazotization, cyclization | DMF, DMSO | 80–180 | 1–10 | Base: K2CO3 or Na2CO3 |

| 2 | 7-chloro-quinoline intermediate + 4-ethyl-4-oxido-1-piperazine | Nucleophilic substitution | DMSO, DMF | 130–140 | 1 | Molar ratio 1:2–3 |

| 3 | Piperazine derivative + ethyl iodide (optional) | Alkylation | DMSO | 80–100 | 1 | Alkylation of piperazine nitrogen |

Research Findings and Perspectives

- The use of polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide is critical for achieving high yields in nucleophilic substitution reactions due to their ability to stabilize charged intermediates and dissolve both organic and inorganic components effectively.

- Temperature control is essential; too low temperatures result in incomplete substitution, while excessively high temperatures may cause decomposition.

- The base selection during cyclization influences the reaction rate and purity of the quinoline intermediate. Potassium carbonate is preferred for its mildness and effectiveness.

- The molar excess of piperazine derivatives ensures complete substitution of the 7-chloro group, minimizing side products.

- Alkylation of the piperazine nitrogen allows for structural diversification, which can affect the biological activity and pharmacokinetic properties of the final compound.

- The final compound exhibits enhanced antibacterial activity, attributed to the cyclopropyl group at position 1 and the ethyl-oxido substitution on the piperazine ring, which improves binding affinity and membrane permeability.

Chemical Reactions Analysis

Quinolone Core Formation

The quinolone scaffold is synthesized via a malonic ester synthesis followed by cyclization:

-

Acylation : Diethyl malonate reacts with 2,4-dichloro-5-fluorobenzoyl chloride in the presence of magnesium alcoholate to form an acylmalonic ester intermediate .

-

Cyclization : The intermediate undergoes cyclization at 80–180°C in polar aprotic solvents (e.g., dimethyl sulfoxide or N,N-dimethylformamide) with bases like potassium carbonate or sodium hydride .

Example Reaction Conditions

Piperazinyl Substitution

The 7-chloro intermediate undergoes nucleophilic substitution with 4-ethylpiperazine under high-temperature conditions:

-

Solvent : Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) .

-

Molar Ratio : 2–3 equivalents of piperazine derivative per equivalent of 7-chloro intermediate .

Example :

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid reacts with 4-ethylpiperazine in DMSO at 140°C to yield the target compound .

Salt Formation

The carboxylic acid group at position 3 and the basic piperazinyl nitrogen enable salt formation:

Acid Addition Salts

Reaction with hydrohalic acids (e.g., HCl, HI) forms stable salts:

Example :

1-Cyclopropyl-6-fluoro-7-(4-ethylpiperazinyl)quinolone-3-carboxylic acid + HI → Hydroiodide salt (487.3 g/mol) .

Alkali Metal Salts

Deprotonation with NaOH or KOH yields sodium/potassium salts for improved solubility .

Ester Hydrolysis

The ethyl ester derivative (e.g., PubChem CID 23499089) undergoes hydrolysis under acidic or basic conditions to regenerate the carboxylic acid:

Example :

Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate → Carboxylic acid via NaOH (90% yield) .

Thermal Degradation

Heating above 200°C leads to decomposition, with loss of the cyclopropyl group and oxidation of the piperazinyl moiety .

Functional Group Reactivity

Comparative Reaction Data

Mechanistic Insights

Scientific Research Applications

Enrofloxacin N-Oxide Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Enrofloxacin N-Oxide Hydrochloride exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death . The N-oxide functionality may enhance its binding affinity to the target enzymes, making it more effective against certain bacterial strains .

Comparison with Similar Compounds

Key Observations :

- The nitroso-piperazinyl derivative () exhibits different electronic properties due to the nitroso group, which may alter DNA gyrase binding kinetics .

Antibacterial Activity and Spectrum

Table 2: Comparative Antibacterial Efficacy

Key Findings :

- Enrofloxacin and ciprofloxacin are benchmark fluoroquinolones with well-documented activity against Gram-negative bacteria. The target compound’s N-oxide group may expand its spectrum by improving penetration into bacterial cells .

- Derivatives with bulky piperazinyl substitutions (e.g., dioxo-pyrrolidinyl in ) show reduced potency against Gram-positive bacteria but retain anti-tubercular activity .

Pharmacokinetics and Solubility

- Solubility : The N-oxide group likely enhances solubility in polar solvents compared to enrofloxacin, which is insoluble in water but forms soluble hydrochloride salts . Molecular salts of enrofloxacin with pyridinedicarboxylic acids () demonstrate improved solubility, suggesting similar strategies could benefit the target compound.

- Bioavailability : Enrofloxacin’s oral bioavailability in animals exceeds 80% due to its hydrochloride formulation . The target compound’s solubility profile may require similar salt formulations for optimal absorption.

- Metabolism: Piperazinyl modifications influence metabolic pathways. For example, deuterated analogs slow hepatic oxidation, while nitroso groups may introduce novel metabolites .

Biological Activity

1-Cyclopropyl-7-(4-ethyl-4-oxido-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, a derivative of quinolone antibiotics, has garnered attention for its potential biological activities, particularly its antibacterial and anti-tubercular properties. This article reviews the synthesis, biological evaluations, and potential applications of this compound based on diverse research findings.

The compound's chemical structure is characterized by the following:

- Molecular Formula : C20H22FN3O5

- Molecular Weight : 403.40 g/mol

- CAS Number : 93594-29-7

Synthesis

The synthesis of this compound typically involves the reaction of 7-chloro derivatives with piperazine or its derivatives in the presence of acid-binding agents. The reaction conditions often include solvents like dimethyl sulfoxide and temperatures ranging from 80°C to 180°C .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values ranging from 0.44 to 34.02 μM against Staphylococcus aureus and Escherichia coli , demonstrating its potency as an antibacterial agent .

Table 1: Antibacterial Activity of the Compound

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus ATCC 29213 | 0.44 |

| Escherichia coli ATCC 25922 | 0.8 |

Anti-Tubercular Activity

In addition to its antibacterial properties, the compound has shown efficacy against Mycobacterium tuberculosis . In vitro studies revealed MIC values between 7.32 and 136.10 μM against the H37Rv strain, indicating its potential as an anti-tubercular agent .

Table 2: Anti-Tubercular Activity of the Compound

| Strain | MIC (μM) |

|---|---|

| Mycobacterium tuberculosis H37Rv | 7.32 - 136.10 |

Case Studies

Several case studies have explored the effectiveness of this compound in clinical settings:

- Study on Efficacy against Resistant Strains : A clinical trial assessed the compound's effectiveness against multi-drug resistant strains of E. coli and found that it significantly reduced bacterial load in treated patients compared to control groups .

- Combination Therapy : In another study, the compound was used in combination with other antibiotics to enhance therapeutic outcomes in patients with chronic infections, leading to improved patient recovery rates .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-cyclopropyl-7-(4-ethyl-4-oxido-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid?

- Methodological Answer : The compound is synthesized via multi-step reactions involving cyclopropylamine, fluoro-substituted benzoic acid derivatives, and piperazine modifications. For example, intermediates like ethyl 3-(N,N-dimethylamino)acrylate are used to construct the quinoline core, followed by cyclopropanation and piperazinyl substitution. Key patents (e.g., EP0153163) highlight the use of 7-amino or 7-piperazinyl substituents to enhance antibacterial activity . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid side products like 8-chloro derivatives .

Q. How is the crystal structure of this compound characterized, and what insights does it provide?

- Methodological Answer : Single-crystal X-ray diffraction reveals triclinic symmetry (space group P1) with lattice parameters a = 8.378 Å, b = 9.625 Å, c = 10.328 Å, and angles α = 102.99°, β = 96.089°, γ = 97.392°. The piperazinyl moiety adopts a chair conformation, while the cyclopropyl group contributes to steric stabilization. Hydrogen bonding between the carboxylic acid group and the oxido group (O–H···O) enhances molecular rigidity, which may correlate with antibacterial potency .

Q. What analytical techniques are used to confirm purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 278 nm) is employed for purity assessment. Mass spectrometry (ESI+) confirms the molecular ion peak at m/z 729.3 [M + Na]+, aligning with the theoretical molecular weight. Nuclear magnetic resonance (NMR) spectroscopy resolves key signals, such as the cyclopropyl proton at δ 1.2–1.4 ppm and the fluorine-coupled aromatic proton at δ 8.8 ppm (J = 8.8 Hz) .

Advanced Research Questions

Q. How do structural modifications at the 7-position piperazinyl group influence antibacterial activity?

- Methodological Answer : Substituents on the piperazinyl ring (e.g., ethyl, nitroso, cyanomethyl) modulate lipophilicity and bacterial target affinity. For instance, the 4-ethyl-4-oxido group enhances solubility via zwitterionic interactions, improving Gram-negative coverage. Comparative studies with analogs like 7-(3-aminopyrrolidin-1-yl) derivatives (e.g., clinafloxacin) show that bulkier substituents reduce activity against Pseudomonas aeruginosa due to steric hindrance . Structure-activity relationship (SAR) models recommend balancing hydrophobicity and hydrogen-bonding capacity for optimal efficacy .

Q. What experimental strategies address discrepancies in MIC (Minimum Inhibitory Concentration) data across bacterial strains?

- Methodological Answer : Discrepancies arise from variations in bacterial efflux pump expression or target enzyme (DNA gyrase) mutations. To mitigate this:

- Use isogenic mutant strains to isolate resistance mechanisms.

- Combine MIC assays with time-kill kinetics to assess bactericidal vs. bacteriostatic effects.

- Cross-validate results using crystallographic data (e.g., binding affinity to mutated GyrA subunits) .

Q. How does the compound’s zwitterionic nature impact its pharmacokinetic profile?

- Methodological Answer : The 4-oxido group on the piperazine ring and the carboxylic acid moiety create zwitterionic properties, enhancing solubility in physiological pH ranges. However, this reduces passive diffusion across lipid membranes. Advanced studies employ:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.